1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride
Description
1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a difluorocyclohexyl group attached to a prop-2-yn-1-amine moiety, with the hydrochloride salt form enhancing its stability and solubility .
Properties
CAS No. |
2728101-88-8 |
|---|---|
Molecular Formula |
C9H14ClF2N |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluorocyclohexyl intermediate: This step involves the fluorination of cyclohexane to introduce the difluoro groups.
Attachment of the prop-2-yn-1-amine moiety: The difluorocyclohexyl intermediate is then reacted with propargylamine under specific conditions to form the desired product.
Conversion to hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to obtain the hydrochloride salt form.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism of action of 1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4,4-difluorocyclohexyl)propan-1-amine hydrochloride: This compound has a similar difluorocyclohexyl group but differs in the amine moiety, which can lead to different chemical and biological properties.
1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
